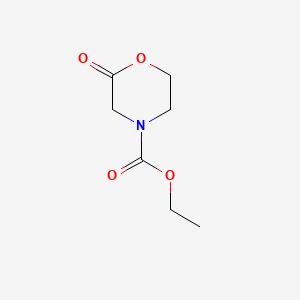

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

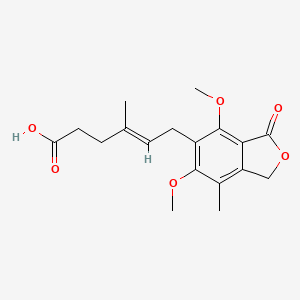

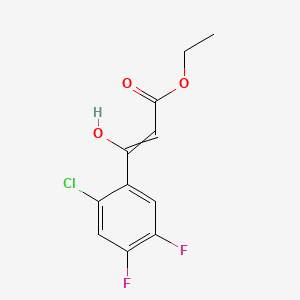

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . The compound is available in both liquid and solid forms .

Molecular Structure Analysis

The InChI code for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is stored at room temperature . The compound is available in both liquid and solid forms . .Applications De Recherche Scientifique

Synthesis of Complex Molecules

- A practical synthesis pathway for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of the Rho-kinase inhibitor K-115, has been developed. This work highlights the compound's utility in synthesizing multikilogram quantities for pharmaceutical applications (Gomi et al., 2012).

Advanced Organic Synthesis Techniques

- The intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate has been used as a synthetic route to create saturated fused heterocyclic systems. This demonstrates the compound's role in generating structures that may have pharmaceutical relevance (Moskalenko & Boev, 2014).

Heterocyclic Chemistry and Materials Science

- Synthesis and modification of tert-butyl esters have been explored for their potential in creating compounds with weak or no cytotoxic activity, indicating their possible use in safer pharmaceuticals or materials (Vorona et al., 2007).

Catalysis and Chemical Transformations

- Tert-butyl methyl ether has been utilized effectively for the esterification of carboxylic acids, showing a remarkable regioselectivity. This indicates the compound's utility in synthesizing esters, which are essential in various chemical products (Dawar et al., 2011).

Photophysical Properties

- Novel 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles have been synthesized, characterized, and subjected to photophysical studies. Such research points to the potential applications of these compounds in developing materials with specific optical properties (Wieczorek et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

tert-butyl 7-methyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDMHWWVXLFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745362 |

Source

|

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | |

CAS RN |

935843-93-9 |

Source

|

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)

![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)